molecular formula C12H13N3O4S B1427131 (6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester CAS No. 862822-06-8

(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No. B1427131
CAS RN: 862822-06-8
M. Wt: 295.32 g/mol
InChI Key: GMZUPMHKXNVDNK-UHFFFAOYSA-N
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Description

“(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 862822-06-8 . It has a molecular weight of 295.32 and its IUPAC name is tert-butyl (6-nitrobenzo[d]thiazol-2-yl)carbamate . The compound is stored at temperatures between 0-5°C and is an off-white solid .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 295.31400 . The compound’s density, boiling point, and melting point are not available from the web search results .

Scientific Research Applications

Benzothiazole derivatives are a class of compounds known for their broad spectrum of biological activities. The presence of the benzothiazole moiety in various compounds has led to extensive research exploring their potential applications in different fields, including medicinal chemistry and environmental science. This review focuses on the scientific research applications of a specific benzothiazole derivative, “(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester,” and similar compounds, highlighting their importance in pharmacological studies and other research areas.

Pharmacological Significance

Benzothiazole derivatives have shown significant pharmacological potential. They have been identified as having antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor activities. The structural simplicity and ease of synthesis of benzothiazole derivatives make them suitable candidates for developing chemotherapeutic agents, especially 2-arylbenzothiazoles, which are under investigation for treating cancer. The diverse pharmacological activities of these compounds highlight their importance in drug discovery and development, suggesting the versatility of the benzothiazole nucleus in medicinal chemistry (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Environmental and Chemical Applications

In addition to their pharmacological applications, benzothiazole derivatives have been studied for their environmental occurrence and behavior. Synthetic phenolic antioxidants (SPAs), including derivatives of benzothiazole, have been detected in various environmental matrices. These compounds, due to their antioxidant properties, are used in industrial and commercial products to extend shelf life. However, their environmental detection raises concerns about human exposure and toxicity, calling for further research into safer SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Advances in Anticancer Research

Benzothiazole derivatives have emerged as important pharmacophores in the development of antitumor agents. Structural modifications of these compounds have led to the discovery of new antitumor agents, demonstrating the promise of benzothiazole conjugates in cancer chemotherapy. The promising biological profile, combined with synthetic accessibility, underscores the potential of benzothiazole derivatives in developing effective cancer treatments (Ahmed et al., 2012).

properties

IUPAC Name

tert-butyl N-(6-nitro-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-12(2,3)19-11(16)14-10-13-8-5-4-7(15(17)18)6-9(8)20-10/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZUPMHKXNVDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester
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(6-Nitro-benzothiazol-2-yl)-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.